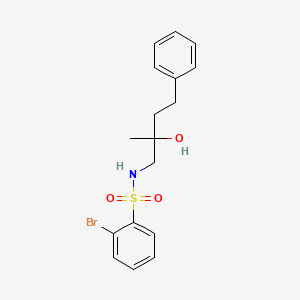
2-bromo-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chemical Reactions Analysis
The specific chemical reactions involving “2-bromo-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzenesulfonamide” are not documented in the available sources .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include aspects such as molecular weight, solubility, melting point, boiling point, etc. Unfortunately, the specific physical and chemical properties for “2-bromo-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzenesulfonamide” are not documented in the available sources .
Wissenschaftliche Forschungsanwendungen
Photodynamic Therapy Applications
Studies on zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have shown significant potential for photodynamic therapy (PDT) applications in treating cancer. The high singlet oxygen quantum yield and good fluorescence properties of these compounds make them effective Type II photosensitizers. Their ability to generate singlet oxygen upon irradiation is critical for inducing cell death in cancerous cells, thus highlighting their application in PDT (Pişkin, Canpolat, & Öztürk, 2020; Öncül, Öztürk, & Pişkin, 2022).
Enzyme Inhibition for Medical Applications
Sulfonamide derivatives have been extensively studied for their enzyme inhibitory effects, particularly against carbonic anhydrase (CA) isoenzymes. These enzymes are crucial for various physiological processes, and their inhibition can lead to therapeutic effects in conditions like glaucoma, epilepsy, and diuretic issues. Compounds such as 4-(2-substituted hydrazinyl)benzenesulfonamides show potent inhibitory activity against hCA I and II isoenzymes, suggesting their utility in designing new therapeutic agents (Gul et al., 2016).
Material Science and Nonlinear Optics
Benzenesulfonamide derivatives have also found applications in material science, particularly in the development of new materials for nonlinear optics (NLO). The synthesis and characterization of 4-amino-1-methylpyridinium benzenesulfonate salts, which crystallize into noncentrosymmetric structures essential for second-order NLO properties, exemplify this application. Such materials are vital for the development of optical technologies, including laser frequency conversion and optical switching (Anwar et al., 2000).
Synthetic Applications and Green Chemistry
The ability to manipulate benzenesulfonamide derivatives for the cleavage of ethers represents an advancement in green chemistry. Techniques employing ionic liquid halide nucleophilicity for ether cleavage without generating hazardous waste underscore the versatility and environmental friendliness of these compounds in synthetic chemistry (Boovanahalli, Kim, & Chi, 2004).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-bromo-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrNO3S/c1-17(20,12-11-14-7-3-2-4-8-14)13-19-23(21,22)16-10-6-5-9-15(16)18/h2-10,19-20H,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COQFDTJLXJBFDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)(CNS(=O)(=O)C2=CC=CC=C2Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-(Morpholine-4-carbonyl)-1-phenylpyrazol-3-yl]chromen-2-one](/img/structure/B2843920.png)
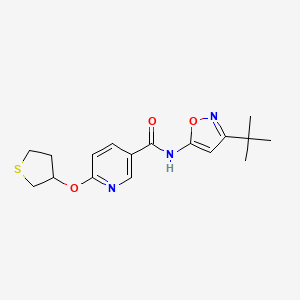
![cis-2-{[(Tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid](/img/no-structure.png)
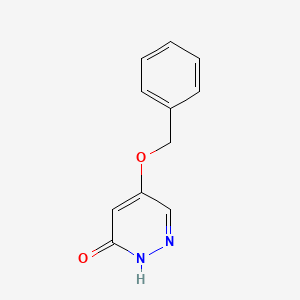

![2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-methyl-N-phenylacetamide](/img/structure/B2843931.png)

![1-({1-[2-chloro-5-(trifluoromethyl)phenyl]-5-pyridin-3-yl-1H-1,2,3-triazol-4-yl}carbonyl)azepane](/img/structure/B2843934.png)

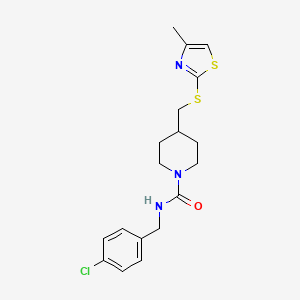
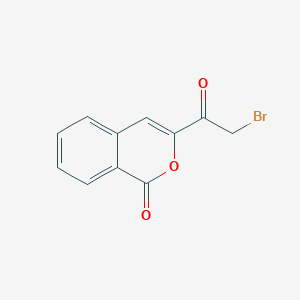
![1,7,7-Trimethylspiro[bicyclo[2.2.1]heptane-2,4'-imidazolidine]-2',5'-dione](/img/structure/B2843942.png)
